1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, also known as 1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol, is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. This compound features a piperazine moiety, which is known for its biological activity, particularly in pharmacology. The presence of the 4-methylpiperazine group contributes to its potential therapeutic applications.
This compound can be classified under organic compounds, specifically as an alcohol due to the presence of the hydroxyl (-OH) group. It is synthesized from various precursors involving piperazine derivatives, which are often used in medicinal chemistry for developing new drugs targeting various biological pathways.
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can be achieved through several methods involving the alkylation of piperazine derivatives. A typical synthetic route includes:
The purity and identity of the synthesized compound are typically confirmed using techniques such as High Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .
The molecular structure of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can be represented by its SMILES notation: CC(C1=CC=CC=C1N2CCN(CC2)C)O
. The InChI key for this compound is JTKYBOZDZPRTSB-UHFFFAOYSA-N
.
The reactions involving 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol primarily focus on its reactivity due to the hydroxyl group and piperazine moiety. Common reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol typically involves interaction with specific biological targets such as receptors or enzymes. For instance:
Quantitative data on binding affinities or inhibition constants would require specific experimental studies to elucidate these mechanisms .
The physical properties of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments, which is critical for its application in drug formulation .
The applications of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol are primarily in medicinal chemistry and pharmacology. Potential uses include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2